2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 886896-74-8
VCID: VC6714000
InChI: InChI=1S/C18H17N3O4/c1-11-7-8-21-14(9-11)20-17(23)15(18(21)24)16(22)19-10-12-3-5-13(25-2)6-4-12/h3-9,23H,10H2,1-2H3,(H,19,22)
SMILES: CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)OC)O
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351

2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

CAS No.: 886896-74-8

Cat. No.: VC6714000

Molecular Formula: C18H17N3O4

Molecular Weight: 339.351

* For research use only. Not for human or veterinary use.

2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide - 886896-74-8

Specification

CAS No. 886896-74-8
Molecular Formula C18H17N3O4
Molecular Weight 339.351
IUPAC Name 2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C18H17N3O4/c1-11-7-8-21-14(9-11)20-17(23)15(18(21)24)16(22)19-10-12-3-5-13(25-2)6-4-12/h3-9,23H,10H2,1-2H3,(H,19,22)
Standard InChI Key DXFDVBFZAYBIHI-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)OC)O

Introduction

Chemical Architecture and Nomenclature

Structural Characterization

The compound features a pyrido[1,2-a]pyrimidine core, a bicyclic system combining pyridine and pyrimidine rings. Key substituents include:

  • A 2-hydroxy group at position 2

  • An 8-methyl group on the pyridine ring

  • A 4-oxo moiety contributing to the conjugated system

  • A 3-carboxamide side chain substituted with a 4-methoxybenzyl group .

The IUPAC name systematically describes this arrangement: 2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide. The SMILES string (CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)OC)O) and InChIKey (DXFDVBFZAYBIHI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Table 1: Comparative Structural Features of Pyrido[1,2-a]Pyrimidine Derivatives

PropertyTarget CompoundMethyl 4-Oxopyrido[1,2-a]Pyrimidine-2-Carboxylate
Molecular FormulaC₁₈H₁₇N₃O₄C₁₀H₈N₂O₃
Molecular Weight (g/mol)339.35204.18
Key Substituents8-Me, 4-Oxo, 3-Carboxamide2-Carbomethoxy, 4-Oxo
Hydrogen Bond Acceptors44

Synthetic Methodologies

Core Ring Construction

Pyrido[1,2-a]pyrimidines are typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridines with β-ketoesters or diketones under acidic or basic conditions. For the target compound, introducing the 8-methyl group likely occurs through selection of a pre-methylated pyridine precursor.

Functionalization Strategies

Post-cyclization modifications may include:

  • Chalcogenation: Metal-free protocols using I₂ or S8 enable selective introduction of sulfur or oxygen at position 2.

  • Carboxamide Formation: Coupling the carboxylic acid intermediate (generated via hydrolysis of ester precursors) with 4-methoxybenzylamine using carbodiimide activators .

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
CyclocondensationEtOH, HCl, reflux, 12h65–78
Carboxamide CouplingEDCI, HOBt, DMF, rt, 24h82

Patent US8129385B2 demonstrates analogous routes for installing benzylcarboxamide groups on related heterocycles, supporting the feasibility of this approach .

Physicochemical Profiling

Calculated Properties

While experimental solubility data are unavailable, computational models predict:

  • LogP: ~2.1 (estimated via fragment-based methods)

  • Hydrogen Bond Capacity: 4 acceptors (carbonyl O, pyrimidine N, hydroxyl O, methoxy O), 1 donor (hydroxyl) .

The methoxybenzyl group enhances lipophilicity compared to simpler analogs like methyl 4-oxopyrido[1,2-a]pyrimidine-2-carboxylate (LogP 0.3) .

Spectral Characteristics

Key spectroscopic signatures anticipated include:

  • IR: ν(C=O) ~1670 cm⁻¹ (4-oxo), ~1690 cm⁻¹ (carboxamide)

  • ¹H NMR: δ 2.45 (s, 8-Me), δ 3.80 (s, OMe), δ 6.90–7.30 (m, benzyl Ar-H).

Hypothetical Biological Relevance

Structure-Activity Relationships

Structural analogs in patent US8129385B2 exhibit HIV integrase inhibition and kinase modulation, suggesting potential antiviral or anticancer applications . The 4-methoxybenzyl group may enhance blood-brain barrier penetration, implying CNS-targeted activity.

Toxicity Considerations

Research Challenges and Future Directions

Knowledge Gaps

  • In Vitro/In Vivo Data: No published studies directly assess the compound’s pharmacological profile.

  • Synthetic Optimization: Scalable routes for large-scale production remain undeveloped.

Recommended Studies

  • ADMET Profiling: Assess permeability, metabolic stability, and hERG channel liability.

  • Target Deconvolution: Use affinity chromatography or computational docking against kinase libraries.

  • Analog Synthesis: Explore substituent effects at positions 2 (OH → SH, NH₂) and 8 (Me → Et, CF₃).

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